molecular formula C35H54O2 B13409899 6-(Benzyloxy)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-chroman

6-(Benzyloxy)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-chroman

Cat. No.: B13409899
M. Wt: 506.8 g/mol
InChI Key: VDEIBPAIKGCUCP-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-chroman is a synthetic organic compound known for its unique chemical structure and properties This compound belongs to the class of chromans, which are bicyclic compounds containing a benzopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-chroman typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Attachment of the Trimethyltridecyl Group: The trimethyltridecyl group can be attached through a Friedel-Crafts alkylation reaction using a trimethyltridecyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Large-scale production typically requires the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-chroman can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the chroman ring or the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Benzyl chloride (C₆H₅CH₂Cl) with a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Alcohols or alkanes.

    Substitution: Benzylated or alkylated derivatives.

Scientific Research Applications

6-(Benzyloxy)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-chroman has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases related to oxidative stress and inflammation.

    Industry: Utilized in the development of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-chroman involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through:

    Antioxidant Activity: Scavenging free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Molecular Targets: Interacting with enzymes, receptors, and signaling pathways involved in oxidative stress and inflammation.

Comparison with Similar Compounds

6-(Benzyloxy)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-chroman can be compared with other similar compounds, such as:

    2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-chroman: Lacks the benzyloxy group, which may result in different chemical and biological properties.

    6-(Methoxymethoxy)-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromen-2-yl methanol: Contains a methoxymethoxy group instead of a benzyloxy group, leading to variations in reactivity and applications.

    2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-chromen-6-yl acetate: Features an acetate group, which may influence its solubility and biological activity.

Properties

Molecular Formula

C35H54O2

Molecular Weight

506.8 g/mol

IUPAC Name

2,5,8-trimethyl-6-phenylmethoxy-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromene

InChI

InChI=1S/C35H54O2/c1-26(2)14-11-15-27(3)16-12-17-28(4)18-13-22-35(7)23-21-32-30(6)33(24-29(5)34(32)37-35)36-25-31-19-9-8-10-20-31/h8-10,19-20,24,26-28H,11-18,21-23,25H2,1-7H3

InChI Key

VDEIBPAIKGCUCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OCC3=CC=CC=C3

Origin of Product

United States

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